6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Description
This compound (CAS: 1021119-79-8) belongs to the [1,2,4]triazolo[4,3-b]pyridazine class, characterized by a fused triazole-pyridazine core. Its structure features:
- 3-methyl substitution on the triazole ring.
- A piperazine ring at position 6 of the pyridazine, further substituted with a 5-ethylthiophen-2-yl sulfonyl group.
The sulfonyl-piperazine moiety enhances solubility and bioavailability, while the thiophene group may influence target binding affinity.
Properties
IUPAC Name |
6-[4-(5-ethylthiophen-2-yl)sulfonylpiperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S2/c1-3-13-4-7-16(25-13)26(23,24)21-10-8-20(9-11-21)15-6-5-14-18-17-12(2)22(14)19-15/h4-7H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOISXDSCGGJFCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-((5-Ethylthiophen-2-yl)sul
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Key Structural and Functional Differences
Core Modifications: The 3-methyl group in the target compound contrasts with TPA023’s 3-(2-fluorophenyl), which is critical for GABAA receptor binding. Sulfonyl-piperazine vs. Alkyl-piperazine: The 5-ethylthiophen-2-yl sulfonyl group (target compound) may enhance π-π stacking in bromodomains, while isopropylpiperazine (Compound 27) improves lipophilicity for membrane penetration .
Pharmacological Profiles :
- TPA023’s anxiolytic effects are absent in sulfonyl-piperazine analogs, highlighting the impact of fluorophenyl and triazolylmethoxy groups on GABAA subtype specificity .
- Bromodomain inhibitors (e.g., Compounds 7, 27) prioritize bulkier substituents (indole, cyclobutyl) for binding pocket accommodation, whereas the target compound’s thiophene-sulfonyl group may favor alternative interactions .
Target Selectivity Trends
- Bromodomain Inhibition : Compounds with extended aromatic systems (e.g., indole in Compound 7) show higher BRD4 affinity (IC50 < 100 nM) compared to aliphatic substituents .
- Kinase vs. GABAA Activity : Fluorophenyl and triazole motifs (TPA023) correlate with CNS activity, while sulfonyl-piperazines align with epigenetic or anti-cancer targets .
Q & A
Q. What are the key synthetic strategies for constructing the triazolo[4,3-b]pyridazine core in this compound?
The synthesis typically involves multi-step reactions, including cyclization of hydrazine derivatives with carbonyl-containing precursors. For example, cyclization using phosphorus oxychloride under reflux conditions is common to form the triazole ring. Intermediate purification via column chromatography and characterization by H NMR and mass spectrometry (MS) ensures structural fidelity .
Q. How can researchers optimize purification techniques for intermediates in the synthesis?
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are critical for monitoring reaction progress and isolating pure intermediates. Ethanol or dimethylformamide (DMF) are preferred solvents due to their compatibility with sulfur-containing reactants. Recrystallization from ethyl acetate/hexane mixtures improves purity .
Q. Which spectroscopic methods are essential for confirming the compound’s structure?
H NMR and C NMR are primary tools for verifying aromatic and heterocyclic proton environments. Infrared (IR) spectroscopy identifies sulfonyl (S=O) and triazole (C=N) functional groups. High-resolution mass spectrometry (HRMS) validates the molecular formula, while X-ray crystallography (if available) confirms stereochemistry .
Advanced Research Questions
Q. How can molecular docking studies predict biological targets for this compound?
Computational docking using software like AutoDock Vina with enzymes such as 14-α-demethylase lanosterol (PDB: 3LD6) can model interactions. Focus on hydrogen bonding with sulfonyl groups and π-π stacking between the triazole ring and aromatic residues. Validate predictions with in vitro enzyme inhibition assays .
Q. What experimental approaches resolve contradictions in spectral data during characterization?
Conflicting NMR signals (e.g., overlapping proton environments) require 2D NMR techniques (COSY, HSQC) for resolution. For ambiguous mass spectra, isotopic labeling or deuterated solvents clarify fragmentation patterns. Cross-referencing with synthesized analogs or literature data (e.g., PubChem entries) aids interpretation .
Q. How can reaction conditions be optimized for high-yield synthesis of the sulfonyl-piperazine moiety?
Sulfonylation of piperazine with 5-ethylthiophene-2-sulfonyl chloride requires anhydrous conditions (e.g., dichloromethane, triethylamine) at 0–5°C to minimize side reactions. Monitoring by TLC (eluent: 7:3 hexane/ethyl acetate) ensures complete conversion. Microwave-assisted synthesis may reduce reaction time by 30–40% .
Q. What strategies enhance structure-activity relationship (SAR) analysis for antiviral activity?
Synthesize analogs with modified substituents (e.g., replacing ethylthiophene with chlorophenyl) and compare IC values in viral replication assays. Molecular dynamics simulations can correlate sulfonyl group flexibility with target binding affinity. Use SwissADME to predict pharmacokinetic properties and guide SAR .
Q. How do researchers address challenges in scaling up the synthesis from milligram to gram scale?
Solvent selection shifts from DMF (for small-scale reactions) to toluene or acetonitrile for easier large-scale purification. Continuous flow reactors improve yield consistency, while parametric sensitivity analysis (e.g., temperature, stirring rate) identifies critical control points .
Q. What methodologies assess the compound’s ADME (absorption, distribution, metabolism, excretion) properties?
SwissADME predicts logP (lipophilicity), aqueous solubility, and cytochrome P450 interactions. In vitro assays include Caco-2 cell permeability and microsomal stability tests. Pharmacokinetic profiling in rodent models quantifies bioavailability and half-life .
Q. How can contradictory biological activity data across studies be reconciled?
Cross-validate assays using standardized protocols (e.g., consistent cell lines, viral strains). Dose-response curves and time-kill kinetics clarify potency discrepancies. Molecular docking may reveal off-target interactions (e.g., kinase inhibition) that explain divergent results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
